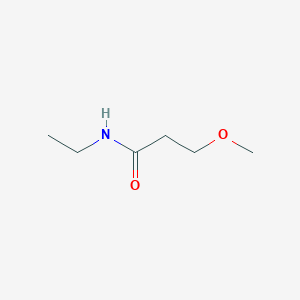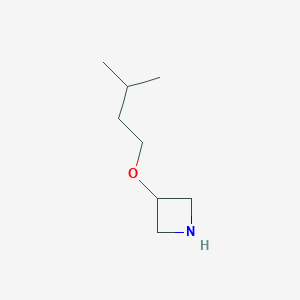
N-Ethyl-3-methoxy-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-methoxy-propionamide is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methoxy-propionamide typically involves the reaction of 3-methoxypropionic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction scheme is as follows:
Starting Materials: 3-methoxypropionic acid and ethylamine.
Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Procedure: The 3-methoxypropionic acid is first converted to its corresponding acid chloride, which then reacts with ethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-methoxy-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
N-Ethyl-3-methoxy-propionamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anticonvulsant properties, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-methoxy-propionamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on neurotransmitter pathways or enzyme systems to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-3-methoxy-propionamide
- N-Propyl-3-methoxy-propionamide
- N-Butyl-3-methoxy-propionamide
Uniqueness
N-Ethyl-3-methoxy-propionamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Propriétés
Numéro CAS |
1340201-02-6 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
N-ethyl-3-methoxypropanamide |
InChI |
InChI=1S/C6H13NO2/c1-3-7-6(8)4-5-9-2/h3-5H2,1-2H3,(H,7,8) |
Clé InChI |
OYGDQLOTAHZZHD-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)
![1-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B11922801.png)


![4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B11922821.png)



![7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)



![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B11922856.png)
